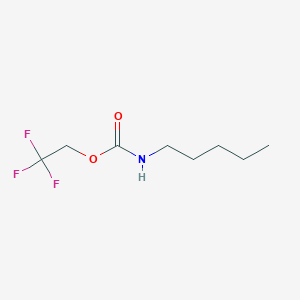

2,2,2-trifluoroethyl N-pentylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,2,2-trifluoroethyl N-pentylcarbamate” is a chemical compound with the CAS Number: 201487-93-6 . It has a molecular weight of 213.2 and is a liquid at room temperature . The IUPAC name for this compound is 2,2,2-trifluoroethyl pentylcarbamate .

Molecular Structure Analysis

The InChI code for “2,2,2-trifluoroethyl N-pentylcarbamate” is 1S/C8H14F3NO2/c1-2-3-4-5-12-7(13)14-6-8(9,10)11/h2-6H2,1H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“2,2,2-trifluoroethyl N-pentylcarbamate” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen

1. Synthesis of Difluorinated Polyols

Trifluoroethyl N-pentylcarbamate and similar compounds are instrumental in synthesizing difluorinated polyols. These compounds undergo dehydrofluorination and metallation, followed by BF3·OEt2 mediated addition to aldehydes, resulting in a range of allylic alcohols. After an aldol reaction with a second aldehyde and subsequent reduction, these can be deprotected to afford difluorinated polyols (Balnaves, Percy, & Palmer, 1999).

2. Synthesis of 2,2,2-Trifluoroethylated Onium Salts

Various 2,2,2-trifluoroethyl onium triflates have been synthesized using (2,2,2-trifluoroethyl)phenyliodonium triflate. This method includes treating tertiary amines, pyridines, quinoline, a triazole, sulfides, and a phosphine with the triflate. This process is significant for producing trifluoroethylated salts, which are valuable in medicinal chemistry and related fields (Umemoto & Gotoh, 1991).

3. Deprotection and Acylation of Penta-N-Protected Thermopentamine

2,2,2-trifluoroethyl N-pentylcarbamate derivatives have been utilized in the synthesis and selective deprotection of penta-N-protected polyamides. This method is important for preparing derivatives containing independently removable amino-protecting groups, useful in rapid transamidation reactions yielding secondary amides (Pak & Hesse, 1998).

4. Palladium-Catalyzed 2,2,2-Trifluoroethylation

2,2,2-trifluoroethyl compounds, including N-pentylcarbamate, have seen use in palladium-catalyzed trifluoroethylation of organoboronic acids and esters. This process is significant for introducing a fluorinated moiety into organic molecules, which can drastically change their biological activities, making it a widely used strategy in drug design (Zhao & Hu, 2012).

Safety and Hazards

Zukünftige Richtungen

While specific future directions for “2,2,2-trifluoroethyl N-pentylcarbamate” are not available in the retrieved data, the use of fluorine-containing compounds in new drug development is increasing due to the special properties of fluorine atoms and fluorine-containing groups . Trifluoromethyl is an important fluorine-containing group that often significantly changes the fat solubility of the parent compound, enhances the metabolic stability of the molecule, and affects its biological activities .

Eigenschaften

IUPAC Name |

2,2,2-trifluoroethyl N-pentylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3NO2/c1-2-3-4-5-12-7(13)14-6-8(9,10)11/h2-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKXHYLJLWMAHHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(=O)OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-pentylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3014352.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3014355.png)

![1-{5-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-yl}pyrrolidin-3-amine](/img/structure/B3014359.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3014360.png)

![8-((4-Nitrophenyl)sulfonyl)-4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3014365.png)

![2-Cyclopropyl-5-(tetrahydrothiophen-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B3014366.png)

![8-Chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3014367.png)